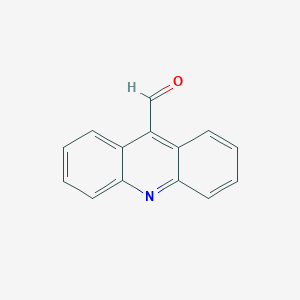![molecular formula C16H14Cl2N2 B184255 N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine CAS No. 81512-53-0](/img/structure/B184255.png)
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine, commonly known as CCBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCBA is a member of the imine family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of CCBA is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. CCBA has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and cancer cell growth. Additionally, CCBA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
CCBA has been shown to possess a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CCBA has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases. CCBA has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of various neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CCBA in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, CCBA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using CCBA in lab experiments is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of CCBA is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are many potential future directions for the study of CCBA. One area of research that is particularly promising is the use of CCBA in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCBA may hold promise as a potential treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy. Finally, CCBA may hold promise as a potential tool for the detection of various biological molecules, which could have important applications in the fields of diagnostics and drug development.
合成方法
The synthesis of CCBA is a multi-step process that involves the reaction of two primary components, 2-chlorobenzaldehyde and 2-chloroethylamine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control and monitoring. The resulting product is a yellow crystalline solid that is typically purified through recrystallization or column chromatography.
科学研究应用
The scientific research applications of CCBA are varied and numerous. CCBA has been shown to possess potent anti-inflammatory properties and has been studied for its potential use in the treatment of a range of inflammatory diseases. Additionally, CCBA has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. CCBA has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
属性
CAS 编号 |
81512-53-0 |
|---|---|
产品名称 |
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine |
分子式 |
C16H14Cl2N2 |
分子量 |
305.2 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-N-[2-[(2-chlorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChI 键 |
WXONZMKAOXKLKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
其他 CAS 编号 |
81512-53-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
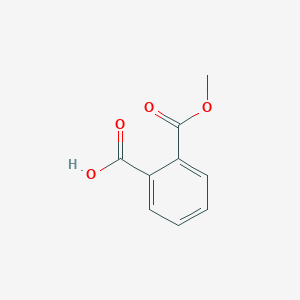
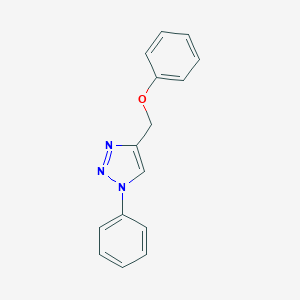
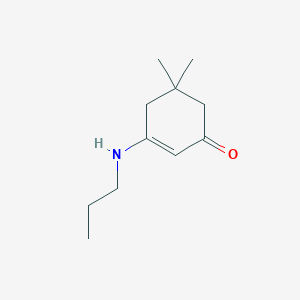
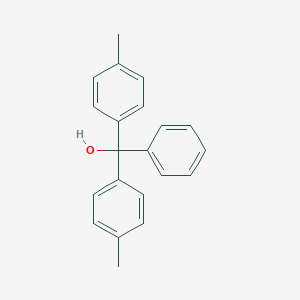
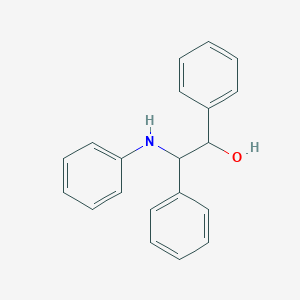
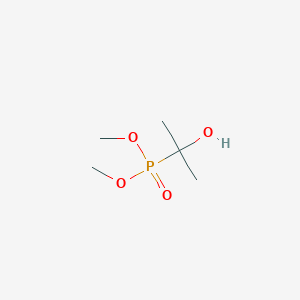
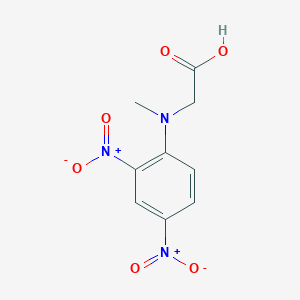
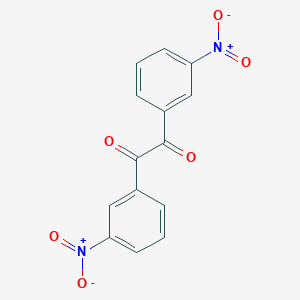
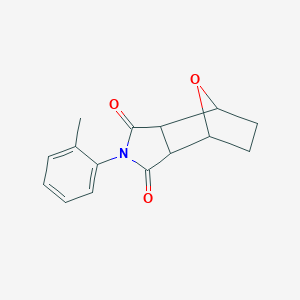
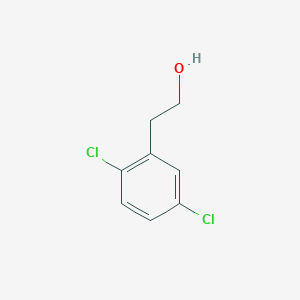
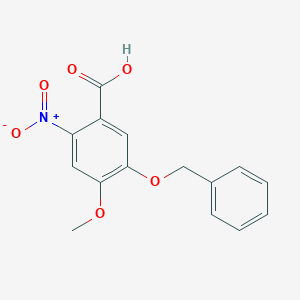
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
